molecular formula C14H23NO4 B2362244 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid CAS No. 2411299-59-5

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid

Cat. No.: B2362244
CAS No.: 2411299-59-5
M. Wt: 269.341
InChI Key: MMOQBNCKBHBLPX-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro junction connecting two rings. The presence of the tert-butoxycarbonyl (Boc) protecting group adds to its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through annulation strategies, which involve the cyclization of appropriate precursors.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific substituents introduced during the substitution reactions. Deprotection reactions yield the free amino derivative of the spirocyclic compound.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid is unique due to its specific ring size and the presence of the Boc-protected amino group. This combination of features provides distinct reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14(10(16)17)8-13(9-14)6-4-5-7-13/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOQBNCKBHBLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411299-59-5
Record name 2-{[(tert-butoxy)carbonyl]amino}spiro[3.4]octane-2-carboxylic acid
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